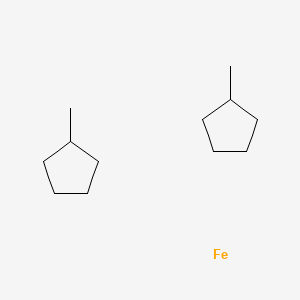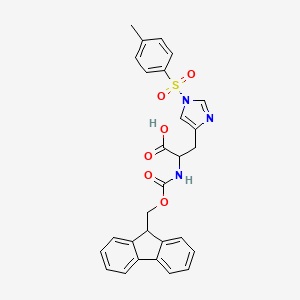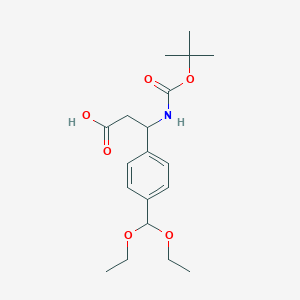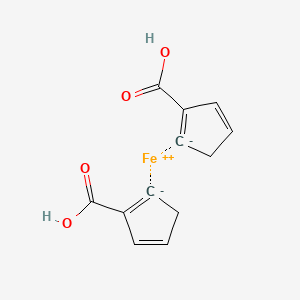![molecular formula C16H18N2O3 B13399863 (R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol](/img/structure/B13399863.png)
(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral compound that belongs to the class of secondary amines and alcohols It is characterized by the presence of a nitrophenethyl group attached to an amino group, which is further connected to a phenylethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((4-Nitrophenethyl)amino)-1-phenylethanol typically involves the reduction of ®-2-hydroxy-N-(2-(4-nitrophenyl)ethyl)-2-phenylacetamide. The process begins with the preparation of the amide, which is then reduced using sodium borohydride in tetrahydrofuran at a controlled temperature of 28°C. The reaction mixture is subsequently cooled to 2°C, and iodine in tetrahydrofuran is added slowly. The mixture is then refluxed for 10 hours, followed by cooling and the addition of methanol and concentrated hydrochloric acid. The final product is obtained after further purification steps .
Industrial Production Methods
Industrial production of ®-2-((4-Nitrophenethyl)amino)-1-phenylethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((4-Nitrophenethyl)amino)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ®-2-((4-Nitrophenethyl)amino)-1-phenylacetone.
Reduction: Formation of ®-2-((4-Aminophenethyl)amino)-1-phenylethanol.
Substitution: Formation of various substituted amines or amides depending on the reagents used.
Aplicaciones Científicas De Investigación
®-2-((4-Nitrophenethyl)amino)-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-((4-Nitrophenethyl)amino)-1-phenylethanol involves its interaction with specific molecular targets. The nitrophenethyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenylethanol moiety may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
- ®-2-((4-Nitrophenethyl)amino)-1-phenylpropanol
- ®-2-((4-Nitrophenyl)amino)-1-phenylethanol
Uniqueness
®-2-((4-Nitrophenethyl)amino)-1-phenylethanol is unique due to its specific chiral configuration and the presence of both nitrophenethyl and phenylethanol groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(14-4-2-1-3-5-14)12-17-11-10-13-6-8-15(9-7-13)18(20)21/h1-9,16-17,19H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTZAIGFWQRDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride](/img/structure/B13399806.png)

![4,7-Dihydro-4,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13399818.png)
![Methyl 18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B13399824.png)

![(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B13399841.png)


![1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399862.png)


![sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13399875.png)
